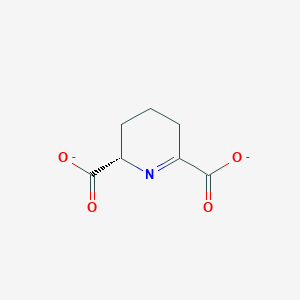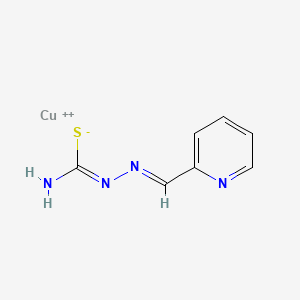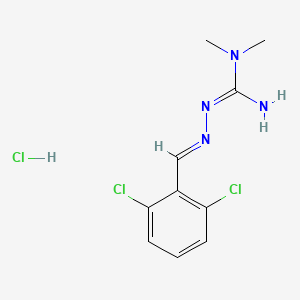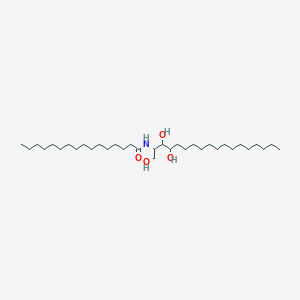
(S)-2,3,4,5-tetrahydrodipicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,3,4,5-tetrahydrodipicolinate(2-) is a 2,3,4,5-tetrahydrodipicolinate(2-). It is a conjugate base of a (S)-2,3,4,5-tetrahydrodipicolinic acid. It is an enantiomer of a (R)-2,3,4,5-tetrahydrodipicolinate(2-).
Scientific Research Applications
Synthesis and Pathway to L-Lysine
(S)-2,3,4,5-Tetrahydrodipicolinate is a key intermediate in the diaminopimelate (DAP) pathway leading to the synthesis of L-lysine. It has been synthesized as the stable racemic potassium salt from dipicolinic acid through a series of chemical reactions, including esterification and hydrogenation (Chrystal, Couper, & Robins, 1995). A similar study further confirms the importance of (S)-2,3,4,5-tetrahydrodipicolinate in the DAP pathway to L-lysine (Couper, Robins, & Chrystal, 1992).
Enzyme Active Site Characterization
Research has been conducted on the active site of succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase, using analogs of tetrahydrodipicolinate. These studies help in understanding the stereochemical model for the succinylation of tetrahydrodipicolinate (Berges et al., 1986). Further structural analysis of tetrahydrodipicolinate-N-succinyltransferase has been done to understand its crystallography and its role in the synthesis of meso-diaminopimelate and L-lysine (Binder, Blanchard, & Roderick, 1996).
Role in Lysine Biosynthesis
(S)-2,3,4,5-Tetrahydrodipicolinate is also involved in lysine biosynthesis, as shown by the study of the enzyme 4-hydroxy-tetrahydrodipicolinate synthase (DapA) which converts pyruvate and L-aspartate-4-semialdehyde to 4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid. This enzyme is an important regulatory component of the pathway (Schmitz et al., 2020).
Potential in Antibacterial Agent Development
Studies have focused on the enzyme dihydrodipicolinate reductase, which is involved in the reduction of dihydrodipicolinate to tetrahydrodipicolinate. This pathway is unique to bacteria and plants, making it a potential target for developing antibacterial or herbicidal compounds (Reddy, Sacchettini, & Blanchard, 1995).
properties
Product Name |
(S)-2,3,4,5-tetrahydrodipicolinate |
|---|---|
Molecular Formula |
C7H7NO4-2 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
(2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/p-2/t4-/m0/s1 |
InChI Key |
CXMBCXQHOXUCEO-BYPYZUCNSA-L |
Isomeric SMILES |
C1C[C@H](N=C(C1)C(=O)[O-])C(=O)[O-] |
SMILES |
C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)



![2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B1241514.png)
![(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)


![4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241520.png)
![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)
